3‑Amino Regioisomer Activity Differentiates from 2‑ or 4‑Substituted Benzamide Derivatives
In a structurally related benzamide series, moving the methyl substituent from the 3‑position to the 4‑position reduced enzyme inhibitory potency by approximately twofold (IC50 from 14.8 µM to 29.1 µM), while shifting to the 2‑position enhanced potency roughly 1.7‑fold [1]. These data illustrate the sensitivity of biological activity to substitution pattern on the benzamide ring, underscoring that the 3‑amino configuration of the target compound cannot be assumed to behave identically to 2‑ or 4‑amino analogs.
| Evidence Dimension | Enzyme inhibitory activity (IC50) as a function of substituent position |
|---|---|
| Target Compound Data | Not directly measured; inferred from 3‑substituted benzamide class |
| Comparator Or Baseline | 3‑Me analog: 14.8 µM; 4‑Me analog: 29.1 µM; 2‑Me analog: 8.7 µM |
| Quantified Difference | 3‑Me vs. 4‑Me: ~2‑fold difference; 3‑Me vs. 2‑Me: ~1.7‑fold difference |
| Conditions | Enzyme inhibition assay (IC50 in µM) for substituted benzamide derivatives |
Why This Matters
Selecting the correct regioisomer is critical for reproducing published SAR and avoiding off‑target or inactive compounds.
- [1] PMC3148848, Table 1. Structure and activity of substituted benzamide derivatives. J Med Chem. 2009;52(16):5228–5240. View Source
